molecular formula C12H12N4O2 B2412515 N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251662-99-3

N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2412515
CAS No.: 1251662-99-3
M. Wt: 244.254
InChI Key: OEPIJADDKDDVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of pyridin-3-ylmethylamine with 2-(pyrimidin-2-yloxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)acetic acid.

    Reduction: Formation of N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide
  • N-(pyridin-4-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide
  • N-(pyridin-3-ylmethyl)-2-(pyrimidin-4-yloxy)acetamide

Uniqueness

N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern on the pyridine and pyrimidine rings. This unique structure can result in distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-pyrimidin-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-11(9-18-12-14-5-2-6-15-12)16-8-10-3-1-4-13-7-10/h1-7H,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPIJADDKDDVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)COC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.